1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one
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Overview
Description
1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, leading to the formation of pyrazolopyridine analogues with high yield and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Scientific Research Applications
1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of HSP90α and HSP90β, proteins involved in the heat shock response. The compound binds to the N-terminal ATP binding site of these proteins, inhibiting their function and leading to various downstream effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Shares a similar core structure but differs in the substitution pattern.
1H-pyrrolo[2,3-b]pyridine: Another related compound with a different ring fusion and substitution pattern.
Uniqueness
1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is unique due to its specific substitution at the 1-methyl position and the 5(4H)-one functionality. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
1150618-45-3 |
---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-methyl-4H-pyrazolo[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C7H7N3O/c1-10-6-2-3-7(11)9-5(6)4-8-10/h2-4H,1H3,(H,9,11) |
InChI Key |
DMYMQFCGXNKEEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)NC(=O)C=C2 |
Origin of Product |
United States |
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